molecular formula C18H14O2 B8566811 1,2,3,4-Tetrahydro-5,12-naphthacenedione

1,2,3,4-Tetrahydro-5,12-naphthacenedione

Cat. No. B8566811
M. Wt: 262.3 g/mol
InChI Key: VVQHEYOVOQBKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydro-5,12-naphthacenedione is a useful research compound. Its molecular formula is C18H14O2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

1,2,3,4-tetrahydrotetracene-5,12-dione

InChI

InChI=1S/C18H14O2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h1-2,5-6,9-10H,3-4,7-8H2

InChI Key

VVQHEYOVOQBKAY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)C3=CC4=CC=CC=C4C=C3C2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 36 mg (0.075 mmol) of the octahydro-11-naphthacenone and 60 mg (0.675 mmol) of NaHCO3 in 10 mL of acetone was treated with a solution of 167 mg (3 mmol) of cerium ammonium nitrate (CAN) and 1 mg of dichlorodicyanobenzoquinone (DDQ) in 2 mL of acetone added in one portion at 0 degrees centigrade. The reaction mixture was stirred at room temperature for 1.5 hours during which the color changed from shiny yellow to orange red, and then 25 mL of CH2Cl2 was added. The mixture was filtered through over Celite. The organic layer was washed with saturated NaCl solution (2×20 mL), dried over Na2SO4, and evaporated to give the tetrahydro-5,12-naphthacenedione as a red crystals (29 mg, 86 percent). mp greater than 258 degrees centigrade (decomp).
Name
octahydro-11-naphthacenone
Quantity
36 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Name
cerium ammonium nitrate
Quantity
167 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mg
Type
catalyst
Reaction Step One
[Compound]
Name
CH2Cl2
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 36 mg (0.075 mmol) of the octahydro-11-naphthacenone and 60 mg (0.675 mmol) of NaHCP3 in 10 mL of acetone was treated with a solution of 167 mg (3mmol) of cerium ammonium nitrate (CAN) and 1 mg of dichlorodicyanobenzoquinone (DDQ) in 2 mL of acetone added in one portion at 0 degrees centigrade. The reaction mixture was stirred at room temperature for 1.5 hours during which the color changed from shiny yellow to orange red, and then 25 mL of CH2Cl2 was added. The mixture was filtered through over Celite. The organic layer was washed with saturated NaCl solution (2×20 mL), dried over Na2SO4, and evaporated to give the tetrahydro-5,12-naphthacenedione as a red crystals (29 mg, 86 percent).mp greater than 258 degrees centigrade (decomp).
Name
octahydro-11-naphthacenone
Quantity
36 mg
Type
reactant
Reaction Step One
Name
cerium ammonium nitrate
Quantity
167 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mg
Type
catalyst
Reaction Step One
[Compound]
Name
CH2Cl2
Quantity
25 mL
Type
reactant
Reaction Step Two

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